6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one 6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 135110-68-8
VCID: VC7428275
InChI: InChI=1S/C14H16O3/c15-10-4-5-13-11(8-10)12(16)9-14(17-13)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2
SMILES: C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)O
Molecular Formula: C14H16O3
Molecular Weight: 232.279

6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one

CAS No.: 135110-68-8

Cat. No.: VC7428275

Molecular Formula: C14H16O3

Molecular Weight: 232.279

* For research use only. Not for human or veterinary use.

6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one - 135110-68-8

Specification

CAS No. 135110-68-8
Molecular Formula C14H16O3
Molecular Weight 232.279
IUPAC Name 6-hydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one
Standard InChI InChI=1S/C14H16O3/c15-10-4-5-13-11(8-10)12(16)9-14(17-13)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2
Standard InChI Key MWAGQRLEBNHEKW-UHFFFAOYSA-N
SMILES C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s spirocyclic framework consists of a chromene ring (a benzopyran derivative) connected to a cyclohexan ring through a shared spiro carbon atom. The chromene moiety contributes aromaticity and conjugation, while the cyclohexan ring introduces steric complexity and influences solubility. The hydroxyl group at position 6 and ketone at position 4 are critical functional groups that participate in hydrogen bonding, oxidation-reduction reactions, and nucleophilic substitutions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H16O3\text{C}_{14}\text{H}_{16}\text{O}_{3}
Molecular Weight232 g/mol
CAS Number135110-68-8
Storage Conditions2–8°C

Synthetic Methodologies

Alkylation and Protection Strategies

A common synthesis route involves the alkylation of phenolic precursors followed by protective group chemistry. For example, 1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)-2-methylbutan-1-one (1c) is synthesized by treating a dihydroxyacetophenone derivative with methoxymethyl chloride (MOMCl) in the presence of N,NN,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). This step achieves bis-MOM protection of the hydroxyl groups, yielding a pale yellow solid in 64% yield after silica gel chromatography .

Deprotection and Cyclization

Subsequent deprotection of MOM groups under acidic conditions (e.g., HCl in methanol) generates the free hydroxyl groups necessary for cyclization. In one protocol, geranyl bromide is used to alkylate intermediate 1b in dimethylformamide (DMF) with sodium hydride (NaH) as a base. After quenching with water and extraction, the crude product undergoes methoxide-mediated cyclization under reflux to form the spirocyclic core .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
MOM ProtectionMOMCl, DIPEA, DCM, 0°C64%
AlkylationGeranyl bromide, NaH, DMFN/A
CyclizationNaOMe, MeOH, refluxN/A

Alternative Routes via Acid-Catalyzed Condensation

A distinct approach employs acid-catalyzed condensation of 2,4-dihydroxyacetophenone with pyrrolidine and 1-N-pyrrolidinyl-cyclohexane in toluene. After refluxing, the mixture is treated with hydrochloric acid to precipitate the product, achieving a 73% yield . This method highlights the versatility of acid-mediated cyclization for spirocyclic systems.

Physicochemical Properties and Stability

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data confirm the structure: 1H^1\text{H} NMR (400 MHz, CDCl3_3) reveals characteristic signals for aromatic protons (δ 6.27 ppm), methoxymethyl groups (δ 5.24–5.16 ppm), and cyclohexan methylenes (δ 1.16–1.87 ppm) . Mass spectrometry aligns with the molecular ion peak at m/zm/z 232 .

Applications in Pharmaceutical and Material Science

Drug Development

The spirocyclic scaffold is prized for its conformational rigidity, which enhances binding affinity to biological targets. Preclinical studies suggest utility in neurological disorders, where the compound modulates neurotransmitter receptors . Structural analogs, such as 6-aminospiro[3H-chromene-2,1'-cyclobutane]-4-one, demonstrate antibacterial activity, hinting at broader therapeutic potential .

Dyes and Advanced Materials

The chromene moiety’s conjugated π-system enables applications in dyes and pigments. Researchers exploit its fluorescence properties for developing optical sensors and light-emitting materials . In polymer science, incorporation into polyesters enhances thermal stability and optical clarity .

Recent Advancements and Challenges

Scalability and Green Chemistry

Current synthetic routes rely on hazardous reagents like NaH and DIPEA, posing scalability and environmental concerns. Recent efforts explore catalytic methods using ionic liquids or microwave-assisted reactions to improve efficiency .

Stability Optimization

The compound’s sensitivity to light and moisture limits long-term storage. Encapsulation in cyclodextrins or lipid nanoparticles shows promise in enhancing stability for pharmaceutical formulations .

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